molecular formula C6H11NO5 B11820901 Methyl 2-[methoxy(methoxycarbonyl)amino]acetate

Methyl 2-[methoxy(methoxycarbonyl)amino]acetate

Cat. No.: B11820901
M. Wt: 177.16 g/mol
InChI Key: JZXMPMDMBVUJPK-UHFFFAOYSA-N
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Description

Methyl 2-[methoxy(methoxycarbonyl)amino]acetate is an organic compound with the molecular formula C5H9NO4. It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[methoxy(methoxycarbonyl)amino]acetate typically involves the reaction of glycine methyl ester with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[methoxy(methoxycarbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Methyl 2-[methoxy(methoxycarbonyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[methoxy(methoxycarbonyl)amino]acetate involves its interaction with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity and function. The compound can also undergo hydrolysis to release glycine and methanol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(methoxycarbonyl)amino]benzoate: Similar in structure but with a benzoate group instead of an acetate group.

    Methyl 2-[(methoxycarbonyl)amino]propanoate: Similar but with a propanoate group.

Uniqueness

Methyl 2-[methoxy(methoxycarbonyl)amino]acetate is unique due to its specific substitution pattern and the presence of both methoxy and methoxycarbonyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 2-[methoxy(methoxycarbonyl)amino]acetate

InChI

InChI=1S/C6H11NO5/c1-10-5(8)4-7(12-3)6(9)11-2/h4H2,1-3H3

InChI Key

JZXMPMDMBVUJPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C(=O)OC)OC

Origin of Product

United States

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